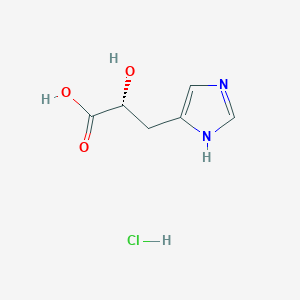

(2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride” is a compound with the molecular formula C6H10ClN3O2 . It is structurally similar to the compound you mentioned, with an amino group instead of a hydroxy group .

Synthesis Analysis

While specific synthesis methods for “(2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride” were not found, there have been numerous preparations published for the synthesis of imidazol-4-ones, which are structurally similar . These methods could potentially be adapted for the synthesis of the compound you’re interested in .Molecular Structure Analysis

The molecular structure of “®-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride” consists of a propionic acid backbone with an imidazol-4-yl group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride” include a molecular weight of 209.63 g/mol . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Structural and Magnetic Properties

One study investigates the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, exploring the relationship between magnetic properties and crystal-stacking structures. The study reveals that these radicals primarily exist as diamagnetic dimers through intermolecular close contacts or supramolecular interactions, leading to low magnetic susceptibilities. Different crystals exhibit unique magnetic behaviors due to their specific stacking chain and supramolecular interactions, including hydrogen bonds and anion–π interactions (Guo-Ping Yong, Yiman Zhang, & Wenlong She, 2013).

Synthesis and Properties of Ionic Liquids

Another research effort focuses on the synthesis and properties of protic hydroxylic ionic liquids with two types of basic centers, demonstrating the versatility of nitrogenous compounds in the creation of ionic liquids with distinct physical properties, such as low glass transition temperatures and high conductivity. This study highlights the potential of such compounds in a variety of applications, including green chemistry and materials science (V. Shevchenko et al., 2017).

Corrosion Inhibitors

Research on amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel provides insights into their effectiveness in preventing corrosion. These compounds demonstrate high inhibition efficiency and act as mixed-type inhibitors, suggesting their potential in protective coatings and materials preservation. This study employs electrochemical methods, quantum chemical parameters, and molecular dynamics simulations to elucidate the mechanisms of corrosion inhibition (V. Srivastava et al., 2017).

Imaging Agents

The development and evaluation of novel 99mTc-labelled bisphosphonates, including derivatives of zoledronic acid, for use in bone imaging are detailed in another study. These compounds exhibit selective uptake in the skeletal system with rapid clearance from soft tissues, indicating their potential as superior bone imaging agents in medical diagnostics (L. Qiu et al., 2011).

Environmental and Chemical Sensing

Lastly, the synthesis and characterization of fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions are reported. These compounds offer selective, sensitive, and reversible sensing capabilities, which are essential for environmental monitoring and safety assessments. The study demonstrates the practical application of imidazole derivatives in chemosensory technology (G. Emandi, Keith J. Flanagan, & M. Senge, 2018).

Propiedades

IUPAC Name |

(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTVIISKBYSJNP-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)

![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)